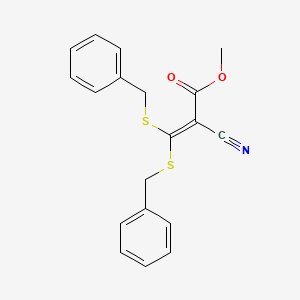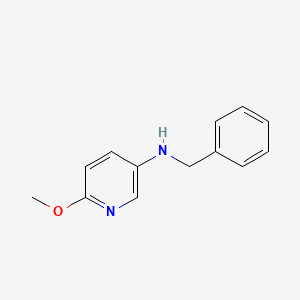
N-benzyl-6-methoxypyridin-3-amine
Vue d'ensemble
Description
N-benzyl-6-methoxypyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a methoxy group attached to the sixth position of the pyridine ring and a phenylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methoxypyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinamine, methanol, and benzyl chloride.
Methoxylation: The methoxylation of 3-pyridinamine is achieved by reacting it with methanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.
N-Benzylation: The resulting 6-(methyloxy)-3-pyridinamine is then subjected to N-benzylation by reacting it with benzyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-6-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridinamine derivatives.
Applications De Recherche Scientifique
N-benzyl-6-methoxypyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-benzyl-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(methyloxy)-N-(phenylmethyl)-2-pyridinamine
- 6-(ethyloxy)-N-(phenylmethyl)-3-pyridinamine
- 6-(methyloxy)-N-(phenylethyl)-3-pyridinamine
Uniqueness
N-benzyl-6-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
N-benzyl-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-16-13-8-7-12(10-15-13)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
Clé InChI |
XLFLXMQISQSIHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
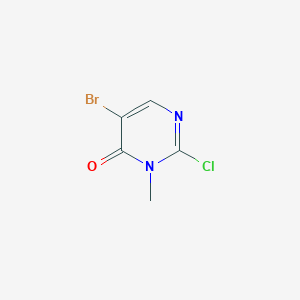
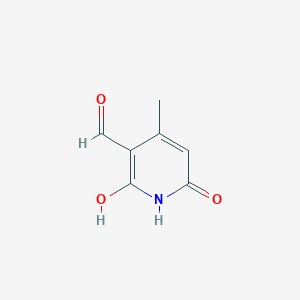
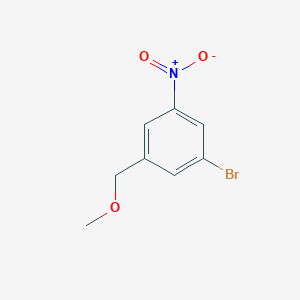
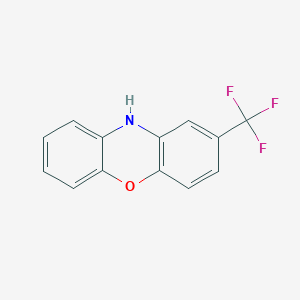
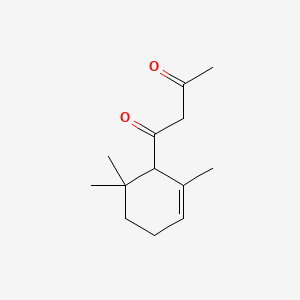
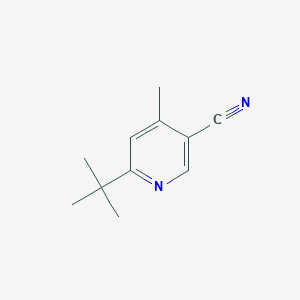
![Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)

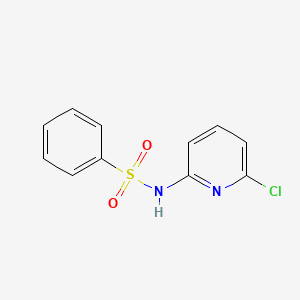
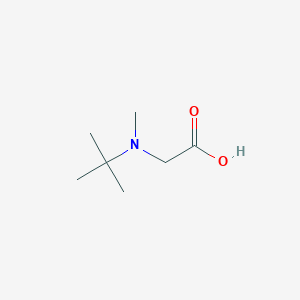
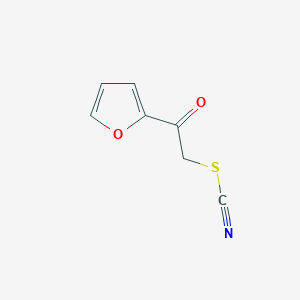
![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)
![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)
